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Compound of Interest

Compound Name: 3,5-Hexadien-2-one
CAS No.: 2957-06-4
Cat. No.: B14158947
Get Quote
. J

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,5-
Hexadien-2-one. Due to the limited availability of this specific data in publicly accessible
databases, this document presents predicted and illustrative values based on the chemical
structure. It also outlines the standard experimental protocols for acquiring Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for the
structural elucidation and characterization of organic compounds.

Data Presentation

The following tables summarize the anticipated spectroscopic data for 3,5-Hexadien-2-one.
These values are estimations based on typical chemical shifts, absorption frequencies, and

fragmentation patterns for similar structural motifs.

Table 1: Predicted *H NMR Data for 3,5-Hexadien-2-one (in CDCIs)
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Chemical Shift (8)

Multiplicity Integration Assignment

ppm

~2.2 S 3H H-1

~6.1 d 1H H-3

~7.0 dd 1H H-4

~6.3 m 1H H-5

~5.4 d 1H H-6a

~5.2 d 1H H-6b

Table 2: Predicted 3C NMR Data for 3,5-Hexadien-2-one (in CDCls)

Chemical Shift (8) ppm Assighment
~198 C-2 (C=0)
~130 C-3

~140 C-4

~128 C-5

~118 C-6

~28 C-1

Table 3: Predicted IR Absorption Data for 3,5-Hexadien-2-one
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Wavenumber (cm~?)

Functional Group

~3080-3010 =C-H stretch

~2950-2850 C-H stretch (alkyl)

~1680 C=0 stretch (a,B-unsaturated ketone)
~1640, 1610 C=C stretch (conjugated diene)
~990, 910 =C-H bend (alkene)

Table 4: Predicted Mass Spectrometry Data for 3,5-Hexadien-2-one

m/z Interpretation

96 [M]* (Molecular lon)
81 [M - CHs]*

67 [M - COCHs]*

53 [CaHs]*

43 [CH3CO]* (Base Peak)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

o Sample Preparation: Dissolve approximately 5-10 mg of 3,5-Hexadien-2-one in about 0.7
mL of a deuterated solvent (e.g., chloroform-d, CDCIs). Add a small amount of an internal
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standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

e 1H NMR Acquisition:

[e]

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

o

Acquire a one-dimensional tH NMR spectrum using a standard pulse sequence.

[¢]

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12
ppm).

[¢]

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
e 13C NMR Acquisition:
o Acquire a one-dimensional 3C NMR spectrum using a proton-decoupled pulse sequence.

o Set the spectral width to cover the expected range of carbon chemical shifts (typically O-
220 ppm).

o Alarger number of scans is typically required for 13C NMR due to the lower natural
abundance of the 13C isotope.

o Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Integrate the peaks in the *H NMR spectrum to determine the
relative number of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
Procedure:

e Sample Preparation:

o Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or
KBr).
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o Solution: Dissolve the sample in a suitable solvent (e.g., CCls) that has minimal IR
absorption in the regions of interest.

o Data Acquisition:
o Record a background spectrum of the empty sample holder or the solvent.
o Place the sample in the spectrometer and record the sample spectrum.

o The instrument software will automatically subtract the background spectrum from the
sample spectrum.

o Data Analysis: Identify the characteristic absorption bands and correlate them to specific
functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for
sample introduction and separation.

Procedure:

o Sample Introduction: Inject a dilute solution of the sample into the GC-MS system. The GC
will vaporize the sample and separate it from any impurities.

 |onization: As the sample elutes from the GC column, it enters the ion source of the mass
spectrometer. Electron ionization (El) is a common method for generating ions.

o Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio
(m/z) by a mass analyzer (e.g., a quadrupole).

o Detection: A detector records the abundance of each ion at a specific m/z value.

o Data Analysis: The resulting mass spectrum shows the relative abundance of various
fragment ions and the molecular ion, which provides information about the molecular weight
and structure.
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Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an organic

molecule like 3,5-Hexadien-2-one using the spectroscopic techniques described.
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Workflow for Spectroscopic Structural Elucidation.

¢ To cite this document: BenchChem. [Spectroscopic Analysis of 3,5-Hexadien-2-one: A
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b14158947/docs#spectroscopic-analysis-of-3-5-
hexadien-2-one-a-technical-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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